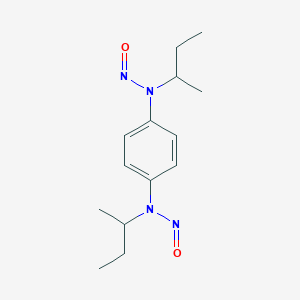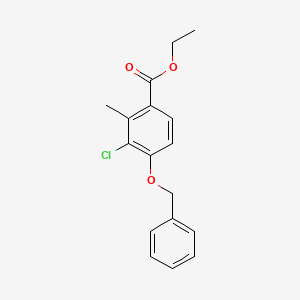
23S-hydroxy-11,15-dioxo-ganoderic acid DM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
23S-hydroxy-11,15-dioxo-ganoderic acid DM is a compound isolated from the fruit bodies of Ganoderma lucidum, a type of medicinal mushroom. This compound belongs to the class of triterpenoids, specifically lanostanoid triterpenes . It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 23S-hydroxy-11,15-dioxo-ganoderic acid DM typically involves extraction from the fruit bodies of Ganoderma lucidum. The extraction process includes solvent extraction, followed by purification steps such as column chromatography . Specific synthetic routes and reaction conditions for this compound are not extensively documented, as it is primarily obtained through natural extraction methods.
Industrial Production Methods
Industrial production of this compound is largely dependent on the cultivation of Ganoderma lucidum and subsequent extraction processes. The cultivation involves growing the mushroom under controlled conditions to maximize the yield of the desired compound. The extraction process is then scaled up to industrial levels, ensuring the purity and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
23S-hydroxy-11,15-dioxo-ganoderic acid DM undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
23S-hydroxy-11,15-dioxo-ganoderic acid DM has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of triterpenoids and their chemical properties.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in traditional medicine.
Industry: It is used in the development of natural health products and supplements
Mecanismo De Acción
The mechanism of action of 23S-hydroxy-11,15-dioxo-ganoderic acid DM involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The compound may also interact with specific enzymes and receptors, contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C
- Ganoderic acid D
Uniqueness
23S-hydroxy-11,15-dioxo-ganoderic acid DM is unique due to its specific structural features, such as the presence of hydroxyl and oxo groups at specific positions.
Propiedades
Fórmula molecular |
C30H40O7 |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
(E,4R,6R)-4-hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21,31H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17-,18-,21?,28+,29-,30+/m1/s1 |
Clave InChI |
PILMPTUAXYPAME-RLRIJBOTSA-N |
SMILES isomérico |
C[C@H](C[C@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
SMILES canónico |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


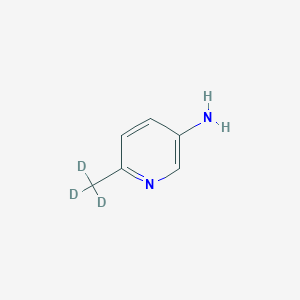



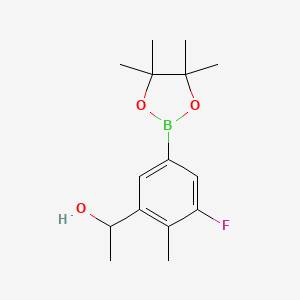
![N-[(E)-(6-methoxypyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026922.png)

![benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14026942.png)
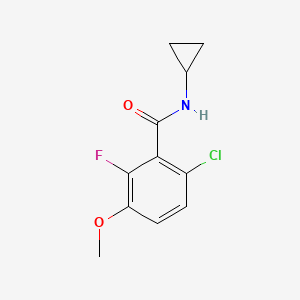
![N-[(E)-(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026944.png)
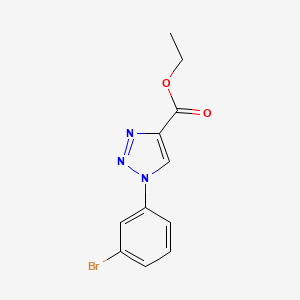
![Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate](/img/structure/B14026956.png)
